Antioxidant Capacity Reduction vs. Aglycone: TEAC Assay Comparison for Kaempferol Glycosides
Kaempferol glycosides, as a class, demonstrate 32-39% lower antioxidant capacity compared to kaempferol aglycone in the Trolox equivalent antioxidant capacity (TEAC) aqueous phase assay [1]. While this study evaluated a monoglycoside, a diglycoside, and two triglycosides of kaempferol, the consistent reduction across all glycosylated forms relative to the aglycone establishes a class-level effect. This indicates that glycosylation at any position attenuates direct radical scavenging activity compared to the aglycone, a critical consideration for researchers designing antioxidant studies.
| Evidence Dimension | Antioxidant capacity (TEAC) |
|---|---|
| Target Compound Data | Kaempferol glycosides (class): 32-39% less effective than aglycone |
| Comparator Or Baseline | Kaempferol aglycone (baseline) |
| Quantified Difference | 32-39% reduction in antioxidant activity |
| Conditions | Aqueous phase TEAC assay |
Why This Matters
This quantitative attenuation must be accounted for when comparing antioxidant efficacy across kaempferol derivatives; the aglycone will overestimate radical scavenging potential relative to the diglucoside.
- [1] Plumb, G.W., Price, K.R., Williamson, G. Antioxidant properties of flavonol glycosides from tea. Redox Report. 1999; 4(1-2): 13-16. View Source
